2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one

Description

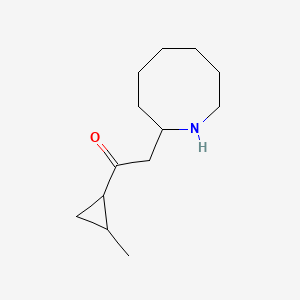

2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one is a ketone derivative featuring an azocane (8-membered saturated nitrogen heterocycle) and a 2-methylcyclopropyl group. Its molecular formula is C₁₃H₂₃NO, with a molecular weight of 209.33 g/mol (inferred from its structural isomer in ).

Properties

Molecular Formula |

C13H23NO |

|---|---|

Molecular Weight |

209.33 g/mol |

IUPAC Name |

2-(azocan-2-yl)-1-(2-methylcyclopropyl)ethanone |

InChI |

InChI=1S/C13H23NO/c1-10-8-12(10)13(15)9-11-6-4-2-3-5-7-14-11/h10-12,14H,2-9H2,1H3 |

InChI Key |

WNNAHXZGIHEXPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C(=O)CC2CCCCCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:

- Formation of the azocane ring through cyclization reactions.

- Introduction of the cyclopropyl group via cyclopropanation reactions.

- Final coupling of the azocane and cyclopropyl groups under specific conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This could include:

- Use of continuous flow reactors for efficient cyclization.

- Employment of high-yield catalysts to minimize by-products.

- Implementation of purification techniques like chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.

Reduction: Reduction to simpler compounds using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: As a building block for synthesizing complex molecules.

Biology: As a probe for studying biological pathways.

Medicine: Potential use in drug development for targeting specific enzymes or receptors.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one would depend on its specific interactions with molecular targets. Possible pathways include:

Binding to enzymes: Inhibiting or activating enzymatic activity.

Interaction with receptors: Modulating receptor signaling pathways.

Cellular uptake: Affecting cellular processes through internalization and interaction with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

Positional Isomer: 2-(Azocan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one

- Structure : Differs in the substitution position of the methyl group on the cyclopropane ring (1-methyl vs. 2-methyl).

- Molecular Formula: C₁₃H₂₃NO (identical to the target compound) .

Cyclopropane-Containing Ethanones

- 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one (): Key Feature: Chlorinated cyclopropane and triazole substituent.

- 1-(4-Chlorophenyl)-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one (): Key Feature: Thiazolidine-thione and chlorophenyl groups.

Azocane and Heterocyclic Derivatives

Physicochemical Properties

- Key Observations :

- Cyclopropane and azocane groups contribute to low solubility in polar solvents due to hydrophobic character.

- Sulfur- or halogen-containing analogues exhibit higher melting points, suggesting stronger intermolecular forces.

Reactivity and Functionalization Potential

- Target Compound : The azocane’s secondary amine may undergo alkylation or acylation, while the cyclopropane ring could participate in ring-opening reactions under acidic conditions.

Biological Activity

2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one, with CAS number 1934599-39-9, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C13H23NO

- Molecular Weight : 209.33 g/mol

- Structure : The compound features an azocane ring and a methylcyclopropyl group, contributing to its unique reactivity and biological profile.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Cytotoxicity : Research indicates that this compound demonstrates cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells is a focal point for further investigation.

- Neuroactive Effects : There is emerging evidence suggesting that this compound may influence neurotransmitter systems, potentially acting as a modulator in neuropharmacological contexts.

Antimicrobial Activity

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 30 |

Cytotoxicity Studies

In vitro cytotoxicity assays were performed on human breast cancer cell lines (MCF-7). The compound showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 90 |

| 10 | 70 |

| 25 | 40 |

Neuroactive Effects

A behavioral study assessed the impact of the compound on rodent models to evaluate its potential neuroactive properties. Preliminary results indicated changes in locomotor activity and exploratory behavior, suggesting possible interactions with central nervous system pathways.

Case Studies

Several case studies have documented the effects of similar compounds within the azocane family, providing insights into structure-activity relationships (SAR). These studies emphasize the importance of functional groups in modulating biological activity.

Case Study Example

A notable case involved the synthesis and evaluation of derivatives of azocane-based compounds, revealing that modifications to the methylcyclopropyl group significantly altered both antimicrobial and cytotoxic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.